tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a synthetic organic compound classified as a piperazine derivative. This compound is notable for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. The presence of the trifluoroethyl group enhances its lipophilicity and biological activity, making it a valuable compound in drug development and biological research.
The compound can be synthesized through various methods involving piperazine and specific reagents like tert-butyl chloroformate and 2,2,2-trifluoroethylamine. It is commercially available from chemical suppliers and has been documented in scientific literature for its potential uses in medicinal chemistry and biological studies .
tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives, which are known for their pharmacological properties. These compounds often serve as intermediates in the synthesis of drugs targeting various biological systems.
The synthesis of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves a multi-step process:
The molecular structure of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate features a piperazine ring substituted with a tert-butyl ester and a trifluoroethyl group. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances binding affinity and selectivity due to increased lipophilicity. The piperazine ring facilitates interactions with neurotransmitter receptors, influencing various signal transduction pathways that may lead to therapeutic effects .
The physical properties include:
Key chemical properties:
Relevant data from PubChem indicates that this compound has unique reactivity patterns due to its functional groups .
tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate has several applications:
Piperazine derivatives bearing chiral centers and fluorinated groups are critical pharmacophores in medicinal chemistry. The synthesis of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate requires precise strategies to install the trifluoroethyl group and achieve high enantiomeric purity.
A primary route involves nucleophilic substitution on piperazine intermediates using 2,2,2-trifluoroethylamine derivatives. For example, N-Boc-protected piperazine undergoes alkylation at the less-hindered nitrogen with trifluoroethyl halides (e.g., bromide or iodide). Key challenges include regioselectivity control and minimizing over-alkylation. In one approach, the exocyclic nitrogen of a mono-Boc-piperazine precursor reacts with 2,2,2-trifluoroethyl triflate in acetonitrile, yielding the alkylated intermediate. Subsequent chiral resolution affords the (R)-isomer, though this method suffers from moderate enantioselectivity (~70% ee) without advanced catalysts [2] [5].
Carbamate protection is essential for nitrogen stability during synthesis. The title compound is synthesized by reacting (R)-2-(2,2,2-trifluoroethyl)piperazine with tert-butyl chloroformate (Boc₂O) in dichloromethane. Triethylamine serves as a base to deprotonate the piperazine nitrogen, facilitating Boc-group transfer. This reaction proceeds at 0°C to room temperature, achieving yields >85% while preserving stereochemical integrity. The Boc group’s orthogonal stability allows further functionalization of the secondary nitrogen [2] [8].
Enantioselective synthesis leverages chiral auxiliaries or catalysts. One patent route uses a chiral palladium complex to catalyze the asymmetric allylation of trifluoroethylamine, followed by ring closure to form the piperazine core. Alternatively, enzymatic resolution of racemic tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate with lipases (e.g., CAL-B) isolates the (R)-enantiomer with >98% ee. Stereoselective alkylation of (R)-1-Boc-piperazine with trifluoroethyl iodide under phase-transfer conditions (e.g., cinchonidinium salts) also achieves high ee (92–95%) [9].
Conventional base catalysts (e.g., K₂CO₃) often require prolonged reaction times (12–24 h) for trifluoroethylation. Transition-metal catalysts, such as Pd(OAc)₂/Xantphos, enable C–N coupling between piperazine and 2-chloro-1,1,1-trifluoroethane at 80°C, shortening the reaction to 4 h and improving yields to 90%. Copper(I) iodide with trans-N,N′-dimethylcyclohexane-1,2-diamine facilitates Ullmann-type coupling, particularly for sterically hindered piperazines [8].
Patent WO2016149401A2 emphasizes stereoselective alkylation for trifluoroethyl-piperazines, while Sigma-Aldrich’s route (CAS 886779-77-7) focuses on non-chiral trifluoromethyl variants. Key distinctions include:
Table 1: Patent-Based Synthetic Route Comparisons
Method Feature | WO2016149401A2 [9] | Sigma-Aldrich Route [8] |
---|---|---|
Core Strategy | Asymmetric catalysis | Linear synthesis without chirality control |
Trifluoro Source | Trifluoroethylamine derivatives | Trifluoromethyl reagents |
Boc Protection Stage | Early-stage introduction | Late-stage introduction |
Yield | 60–75% (multi-step) | 85% (non-chiral) |
Enantioselectivity | >95% ee | Not applicable |
The patent route prioritizes enantiopurity for pharmaceutical applications, while commercial non-chiral synthesis emphasizes cost efficiency. Scalability remains challenging for asymmetric methods due to expensive catalysts [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0